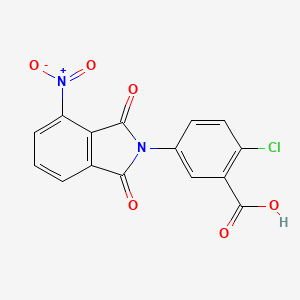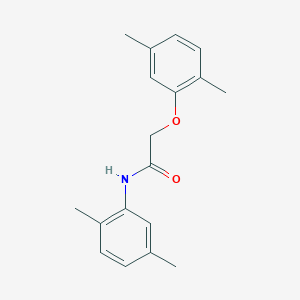![molecular formula C19H12N2O5 B5884104 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HMIN-1, is a synthetic compound that belongs to the family of isoquinoline-1,3(2H)-diones. HMIN-1 has been widely studied due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent and selective analogs of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione for use in cancer treatment. Another area of interest is the investigation of the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs for the treatment of cancer should be explored.
Métodos De Síntesis
The synthesis of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-4-nitrophenol, which is treated with acetic anhydride and sulfuric acid to form 2-acetoxy-4-nitrophenol. This compound is then reacted with 1,3-cyclohexanedione in the presence of sodium acetate and acetic acid to produce 2-(4-acetoxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. Finally, the acetoxy group is removed by treatment with sodium hydroxide to yield 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-10-9-11(22)5-7-15(10)20-18(23)13-4-2-3-12-16(21(25)26)8-6-14(17(12)13)19(20)24/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUOOWXJZNBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)